molecular formula C10H12ClN3S B2971448 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine CAS No. 477851-58-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine

Cat. No.: B2971448
CAS No.: 477851-58-4
M. Wt: 241.74
InChI Key: NQYVQAKAKCIQBT-WUXMJOGZSA-N
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Description

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine typically involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 2-butanamine under specific conditions. The reaction may require the use of a catalyst, such as a Lewis acid, and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine can be compared with other thiazole derivatives, such as:

  • Thiazole itself: A simpler heterocyclic compound without additional functional groups.

  • Imidazo[2,1-b][1,3]thiazole derivatives: Similar compounds with variations in the substitution pattern on the thiazole ring.

  • Other substituted butanamines: Compounds with different substituents on the butanamine moiety.

Properties

IUPAC Name

N-butan-2-yl-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-3-7(2)12-6-8-9(11)13-10-14(8)4-5-15-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYVQAKAKCIQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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